(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone
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Overview
Description
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone is a synthetic organic compound characterized by its unique thieno[2,3-c]isothiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and bromophenyl groups in its structure suggests it may exhibit diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of molecular and cellular effects due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-c]isothiazole Core: This step often involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate electrophile under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a halogenated intermediate.
Attachment of the Bromophenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, where a bromophenyl boronic acid or bromophenyl halide is coupled with the thieno[2,3-c]isothiazole core.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[2,3-c]isothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit antimicrobial or anticancer properties due to its ability to interact with biological macromolecules. Research is ongoing to explore its potential as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the amino group suggests it could interact with enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
- (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone
- (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone
Uniqueness
Compared to similar compounds, (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is a unique interaction not present in its chloro or fluoro analogs. This can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c1-6-9-10(15)12(18-13(9)16-19-6)11(17)7-2-4-8(14)5-3-7/h2-5H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGCCJPSMROWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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